molecular formula C17H16N4O2 B11030124 (2E)-3-(4-methoxyphenyl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide

(2E)-3-(4-methoxyphenyl)-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide

Cat. No.: B11030124
M. Wt: 308.33 g/mol
InChI Key: RDOIBJXGYPJUNQ-JXMROGBWSA-N
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Description

(E)-3-(4-METHOXYPHENYL)-N-(1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-PROPENAMIDE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a methoxyphenyl group, a pyrazolopyridine moiety, and a propenamide linkage, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-METHOXYPHENYL)-N-(1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-PROPENAMIDE typically involves a multi-step process. One common approach includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine ring system.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxy-substituted benzene derivative.

    Formation of the Propenamide Linkage: The final step involves the coupling of the pyrazolopyridine intermediate with a propenamide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-METHOXYPHENYL)-N-(1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical and physical properties.

    Substitution: The methoxyphenyl and pyrazolopyridine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

(E)-3-(4-METHOXYPHENYL)-N-(1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-PROPENAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-METHOXYPHENYL)-N-(1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-HYDROXYPHENYL)-N-(1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-PROPENAMIDE: Similar structure with a hydroxyl group instead of a methoxy group.

    (E)-3-(4-CHLOROPHENYL)-N-(1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-PROPENAMIDE: Contains a chlorine atom in place of the methoxy group.

Uniqueness

The presence of the methoxy group in (E)-3-(4-METHOXYPHENYL)-N-(1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)-2-PROPENAMIDE imparts unique chemical properties, such as increased electron density and altered reactivity, distinguishing it from its analogs

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(1-methylpyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C17H16N4O2/c1-21-17-14(4-3-11-18-17)16(20-21)19-15(22)10-7-12-5-8-13(23-2)9-6-12/h3-11H,1-2H3,(H,19,20,22)/b10-7+

InChI Key

RDOIBJXGYPJUNQ-JXMROGBWSA-N

Isomeric SMILES

CN1C2=C(C=CC=N2)C(=N1)NC(=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)NC(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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